molecular formula C23H25N3O B6081175 4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol

4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol

Cat. No.: B6081175
M. Wt: 359.5 g/mol
InChI Key: MQLHSFLCSVRXSM-UHFFFAOYSA-N
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Description

4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol is a complex organic compound with a unique structure that combines a pyrazole ring, a phenyl group, and a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone.

    Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the ethyl group.

    Coupling with phenyl group: The alkylated pyrazole is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the butynol moiety: Finally, the butynol group is introduced via a Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkene or alkane derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway interference: The compound may interfere with key biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-[4-[[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol: shares structural similarities with other pyrazole derivatives and phenylbutynol compounds.

Uniqueness

    Structural uniqueness: The combination of a pyrazole ring, phenyl group, and butynol moiety is relatively unique, providing distinct chemical and biological properties.

    Functional uniqueness: Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-[[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]but-3-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-18(23-17-25-26(19(23)2)22-9-4-3-5-10-22)24-16-21-13-11-20(12-14-21)8-6-7-15-27/h3-5,9-14,17-18,24,27H,7,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLHSFLCSVRXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC=C(C=C3)C#CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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